2,6-Dimethylisopropylbenzene

Description

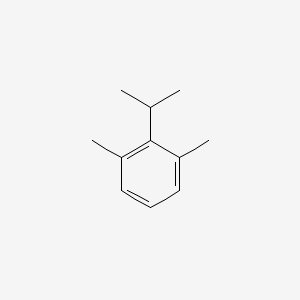

Structure

2D Structure

3D Structure

Properties

CAS No. |

14411-75-7 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1,3-dimethyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16/c1-8(2)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |

InChI Key |

IVCIQLTVLDOHKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylisopropylbenzene

Oxidative Coupling Reactions of Substituted Phenols

Oxidative coupling of phenols is a significant class of reactions that forms new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds, often catalyzed by transition metal complexes. While 2,6-dimethylisopropylbenzene itself is not a phenol (B47542), its hydroxylated derivative, 2,6-dimethyl-4-isopropylphenol, serves as a relevant substrate for discussing this reactivity. The presence of bulky alkyl groups at the ortho positions (positions 2 and 6) sterically hinders the phenolic oxygen, which strongly influences the reaction's regioselectivity.

In the case of 2,6-disubstituted phenols, oxidative coupling reactions typically proceed via a C-C bond formation, leading to either a biphenol (dimerization at the para-position) or a diphenoquinone. For a substrate like 2,6-dimethyl-4-isopropylphenol, the para-position is blocked by the isopropyl group. Therefore, oxidative coupling would be directed elsewhere, or more complex rearrangements might occur. Mechanistic studies on simpler analogs, such as 2,6-dimethylphenol, have shown that reagents like hypervalent iodine compounds can mediate a selective para-C-C dimerization to form 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. This suggests that the electronic and steric properties of the substituents are critical in directing the outcome of the coupling reaction.

The general mechanism for metal-catalyzed oxidative coupling can proceed through several pathways. One common pathway involves the formation of a phenoxy radical after a one-electron oxidation of the phenol by the metal catalyst. Two of these radicals can then couple. Alternatively, a phenol radical can attack a neutral phenol molecule, followed by subsequent oxidation and tautomerization. The steric hindrance from the two methyl groups in a 2,6-dimethylphenyl system favors the formation of specific, less-hindered products.

Electrophilic Aromatic Substitution Reactions and Their Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like this compound. The benzene (B151609) ring acts as a nucleophile, attacking a strong electrophile. The reaction proceeds through a two-step mechanism. masterorganicchemistry.com

Formation of the Sigma Complex: The electrophile (E⁺) is attacked by the π-electron system of the aromatic ring. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlumenlearning.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The reactivity and orientation of EAS are heavily influenced by the substituents already present on the ring. In this compound, all three substituents (two methyl groups and one isopropyl group) are alkyl groups. Alkyl groups are electron-donating groups (EDGs) through an inductive effect, which enriches the electron density of the aromatic ring. masterorganicchemistry.com This has two major consequences:

Activation: EDGs increase the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The reaction rate is therefore significantly increased. masterorganicchemistry.comlibretexts.org

Directing Effect: EDGs are ortho, para-directors. They stabilize the sigma complex intermediate when the attack occurs at the positions ortho or para to them. In this compound, the C-4 position is para to the isopropyl group and meta to the two methyl groups. The C-3 and C-5 positions are ortho to one methyl group and the isopropyl group, and meta to the other methyl group. The combined activating effect of three alkyl groups makes the ring highly reactive. Substitution is expected to occur primarily at the C-4 position (para to the isopropyl group), which is sterically the most accessible.

A key example is nitration. The nitration of methylbenzene (toluene) is approximately 25 times faster than that of benzene. libretexts.org With three activating alkyl groups, this compound is expected to be even more reactive.

| Compound | Relative Rate of Nitration (vs. Benzene=1) |

| Benzene | 1 |

| Toluene (B28343) (Methylbenzene) | 25 libretexts.org |

| m-Xylene (B151644) (1,3-Dimethylbenzene) | ~400 |

| Mesitylene (B46885) (1,3,5-Trimethylbenzene) | ~18,500 |

This table illustrates the cumulative activating effect of methyl groups on the rate of electrophilic nitration. Data for m-xylene and mesitylene are relative estimates based on kinetic studies in acetic anhydride. rsc.org

A notable feature in the EAS of highly substituted alkylbenzenes is ipso-attack, where the electrophile attacks a carbon atom that already bears a substituent. For this compound, attack at the C-1 position (bearing the isopropyl group) can lead to nitrodeisopropylation, where the isopropyl group is replaced by the nitro group. researchgate.net

Reaction Kinetics and Thermodynamics

The rate of an electrophilic aromatic substitution reaction is dependent on the concentrations of the aromatic substrate and the electrophile. For many such reactions, including nitration, the rate-determining step is the initial attack of the aromatic ring on the electrophile. masterorganicchemistry.com The general form of the differential rate law for the reaction of this compound (Ar-H) with an electrophile (E⁺) can be expressed as:

Rate = k[Ar-H][E⁺]

The rate of reaction is highly sensitive to the nature of the substituents on the aromatic ring. As established, the three electron-donating alkyl groups on this compound significantly increase the rate constant k compared to that of benzene or toluene. Kinetic studies on a series of methylbenzenes show a dramatic increase in reaction rate with each additional methyl group, as the ring becomes more activated. rsc.org It is expected that this compound would be highly reactive, potentially approaching a limiting rate where the reaction speed is governed by the rate of encounter between the reactant molecules. rsc.orgrushim.ru

The rate of a chemical reaction is related to its activation energy (Ea) by the Arrhenius equation. In electrophilic aromatic substitution, the activation energy is the energy difference between the reactants and the highest-energy transition state, which leads to the formation of the sigma complex. lumenlearning.com

Conversely, electron-withdrawing groups destabilize the carbocation intermediate, which increases the activation energy and slows the reaction down. libretexts.org For this compound, the transition state for attack at the C-4 position would be significantly stabilized by the inductive effects of all three alkyl groups, resulting in a low activation energy and a fast reaction rate for substitution at this position.

Decomposition and Transformation Pathways

The decomposition of alkylaromatic compounds at high temperatures, a process known as thermal cracking or pyrolysis, generally proceeds through free-radical mechanisms. The most likely transformation pathway for this compound involves the cleavage of the bonds connecting the alkyl groups to the aromatic ring.

The carbon-carbon bond between the ring and the isopropyl group is weaker than the bond between the ring and a methyl group. Therefore, the primary decomposition pathway is dealkylation, specifically the loss of the isopropyl group. researchgate.net The cracking of cumene (B47948) (isopropylbenzene) primarily yields benzene and propene. researchgate.net Following this logic, the thermal decomposition of this compound would preferentially yield 1,3-dimethylbenzene (m-xylene) and propene.

At higher temperatures or under different conditions, other pathways can become significant:

De-methylation: Cleavage of a methyl group to form isopropyltoluene and a methyl radical.

Disproportionation: Transfer of an alkyl group from one molecule to another.

Ring Opening: At very high temperatures (above 1036 K for benzene), the aromatic ring itself can rupture, leading to the formation of smaller unsaturated hydrocarbons like acetylene (B1199291) and ethylene, and eventually coke. rsc.org

The decomposition of alkylaromatics can be facilitated and directed by catalysts, particularly solid acids like zeolites. Catalytic cracking operates at lower temperatures than thermal cracking and proceeds via an ionic mechanism rather than a free-radical one. psu.edu

In the presence of an acid catalyst, the aromatic ring of this compound can be protonated to form a carbocation. This intermediate can then undergo dealkylation. The cleavage of the isopropyl group is highly favored because it results in the formation of a stable secondary carbocation (the isopropyl cation) and the neutral m-xylene molecule. researchgate.net

Protonation: The aromatic ring is protonated by an acid site on the catalyst.

C-C Bond Cleavage (Dealkylation): The protonated intermediate eliminates the isopropyl group as a stable isopropyl carbocation, leaving behind m-xylene.

Proton Transfer: The isopropyl carbocation can be deprotonated to form propene or participate in other reactions.

This process is a key reaction in petroleum refining, where catalysts are used to convert heavy alkylaromatics into more valuable products like benzene, toluene, and xylenes (B1142099) (BTX). researchgate.netresearchgate.net Tandem catalytic systems, for instance using platinum on an acidic support like alumina, can couple dehydrogenation/hydrogenation with acid-catalyzed cracking and cyclization to transform hydrocarbon feedstocks into specific alkylaromatics. illinois.edu

Computational Insights into Reaction Mechanisms of this compound

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of aromatic compounds such as this compound. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the reactivity of this sterically hindered molecule. Such studies are crucial for optimizing existing synthetic routes and designing novel chemical transformations.

A significant area of computational investigation for derivatives of this compound, such as 2,6-diisopropylphenol, has been its role as an antioxidant. The antioxidant activity of hindered phenols is primarily attributed to their ability to scavenge free radicals, a process that can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). Computational models have been instrumental in dissecting these mechanisms and predicting the antioxidant efficacy of various phenolic compounds.

The primary mechanism for the antioxidant action of hindered phenols is the Hydrogen Atom Transfer (HAT) pathway. In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The ease with which this occurs is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and, consequently, a more facile hydrogen atom donation and higher antioxidant activity.

An alternative mechanism for free radical scavenging is the Single Electron Transfer-Proton Transfer (SET-PT) pathway. In the first step of this mechanism, the phenol transfers an electron to the free radical to form a radical cation. This is followed by the transfer of a proton to a suitable acceptor. The feasibility of the initial electron transfer is related to the Ionization Potential (IP) of the phenol. A lower IP facilitates the electron donation.

DFT calculations can accurately predict the ionization potentials of phenolic antioxidants. These calculations help in determining whether the HAT or SET-PT mechanism is more favorable under specific reaction conditions. The choice of mechanism can be influenced by factors such as the nature of the free radical and the polarity of the solvent. Computational studies that incorporate solvent effects, often using continuum solvation models like the Solvation Model based on Density (SMD), are essential for a realistic description of these reactions in solution.

While detailed computational studies specifically on the broader reaction mechanisms of this compound itself are less common in publicly accessible literature, the principles derived from studies on its phenolic analogue and other hindered aromatic compounds are highly applicable. For instance, electrophilic aromatic substitution reactions on the benzene ring of this compound would be significantly influenced by the steric hindrance of the isopropyl and methyl groups. Computational modeling could predict the regioselectivity of such reactions by calculating the energies of the possible intermediates and transition states. Similarly, oxidation reactions at the benzylic positions of the isopropyl and methyl groups could be modeled to understand the reaction pathways and product distributions.

Advanced Spectroscopic Characterization Techniques for 2,6 Dimethylisopropylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 2,6-dimethylisopropylbenzene by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. The two methyl groups attached to the benzene (B151609) ring are equivalent, as are the two methyl groups of the isopropyl substituent.

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

|---|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | ~7.0 | 6H |

| Aromatic -CH₃ | ~2.3 | Singlet | - | 6H |

| Isopropyl -CH | ~3.0 | Septet | ~7.0 | 1H |

| Aromatic H (meta) | ~6.9 | Doublet | ~7.5 | 2H |

The ¹³C NMR spectrum also reflects the molecular symmetry, showing a reduced number of signals relative to the total number of carbon atoms.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Aromatic -CH₃ | ~21 |

| Isopropyl -CH | ~34 |

| Aromatic C (meta) | ~126 |

| Aromatic C (para) | ~127 |

| Aromatic C (ipso, -CH(CH₃)₂) | ~146 |

Interpretation of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum, the isopropyl methyl protons appear as a doublet due to coupling with the single methine proton. The methine proton, in turn, is split into a septet by the six equivalent methyl protons. The aromatic protons exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring where the 1 and 3 substituents are identical. The two protons meta to the isopropyl group are equivalent and appear as a doublet, coupled to the para proton. The para proton appears as a triplet, coupled to the two meta protons.

In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the alkyl substituents. The signals for the ipso-carbons (carbons directly attached to the substituents) are shifted downfield.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Band Assignments

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions.

Predicted IR and Raman Band Assignments for this compound:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Spectroscopy |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2970-2850 | Aliphatic C-H Stretch | IR, Raman |

| ~1600, ~1470 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1460 | CH₃ Asymmetric Bend | IR |

| ~1380, ~1365 | CH₃ Symmetric Bend (Isopropyl group shows a characteristic doublet) | IR |

| 1200-1000 | In-plane C-H Bending | IR, Raman |

The C-H stretching region shows bands corresponding to both aromatic and aliphatic C-H bonds. The aromatic ring stretching vibrations appear in the 1600-1470 cm⁻¹ region. The bending vibrations of the methyl groups are also prominent, with the isopropyl group often showing a characteristic doublet around 1380-1365 cm⁻¹, which can be a useful diagnostic feature. The substitution pattern on the benzene ring influences the pattern of the out-of-plane C-H bending bands in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for separating this compound from its isomers and for its quantification in complex mixtures.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dominated by the formation of stable carbocations.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Comments |

|---|---|---|

| 148 | [C₁₁H₁₆]⁺ | Molecular Ion (M⁺) |

| 133 | [M - CH₃]⁺ | Loss of a methyl group, forming a stable benzylic cation. This is often the base peak. |

| 105 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

The most characteristic fragmentation is the loss of a methyl group (a loss of 15 Da) from the isopropyl group to form a highly stable secondary benzylic carbocation at m/z 133, which is often the most abundant ion (the base peak). Another significant fragmentation pathway is the loss of the entire isopropyl group (a loss of 43 Da) to yield an ion at m/z 105.

For quantitative analysis, a calibration curve is typically generated using standards of known concentration. By comparing the peak area of this compound in a sample to the calibration curve, its concentration can be accurately determined.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule. For this compound, which has the chemical formula C₁₁H₁₆, the theoretical exact mass can be calculated with a high degree of precision.

The resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, enables the differentiation between ions of the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of this compound in complex matrices where isobaric interferences may be present. The exact mass is determined from the protonated molecule, [M+H]⁺, or the molecular ion, [M]•⁺, depending on the ionization technique employed.

Table 1: Theoretical Exact Mass of this compound

| Species | Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| Neutral Molecule | C₁₁H₁₆ | 148 | 148.12520 |

| Molecular Ion | [C₁₁H₁₆]•⁺ | 148 | 148.12520 |

| Protonated Molecule | [C₁₁H₁₇]⁺ | 149 | 149.13298 |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotopes of carbon (¹²C = 12.00000 Da) and hydrogen (¹H = 1.00783 Da).

Fragmentation Pattern Analysis

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of a compound undergoes fragmentation, yielding a unique pattern of fragment ions. This fragmentation pattern serves as a chemical fingerprint, aiding in structural elucidation. The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses.

The primary fragmentation pathways for alkylbenzenes like this compound involve cleavage of the bonds at the benzylic position. A significant fragmentation route is the loss of a methyl group (CH₃•) to form a stable benzylic cation. Another prominent fragmentation is the loss of the isopropyl group (C₃H₇•). The presence of two methyl groups on the benzene ring influences the subsequent fragmentation of the resulting ions.

Key expected fragments for this compound include:

Loss of a methyl group (-15 Da): This is often the most abundant fragment ion (base peak) in the mass spectra of alkylbenzenes containing an isopropyl group, leading to the formation of a [M-15]⁺ ion.

Loss of an isopropyl group (-43 Da): Cleavage of the bond between the benzene ring and the isopropyl group results in a [M-43]⁺ ion.

Phenyl Cation Fragments: The characteristic phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment in the mass spectra of aromatic compounds.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss |

| 148 | [C₁₁H₁₆]•⁺ | - |

| 133 | [C₁₀H₁₃]⁺ | CH₃• |

| 105 | [C₈H₉]⁺ | C₃H₇• |

| 91 | [C₇H₇]⁺ | C₄H₉• |

| 77 | [C₆H₅]⁺ | C₅H₁₁• |

Coupled Spectroscopic Techniques for Mixture Analysis (e.g., GCxGC-QTOFMS)

For the analysis of this compound and its derivatives within complex mixtures, such as petroleum products or environmental samples, single-dimensional analytical techniques are often insufficient. Comprehensive two-dimensional gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GCxGC-QTOFMS) provides a powerful solution for resolving and identifying individual components in such intricate samples. nasa.govmonash.eduresearchgate.net

GCxGC employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column), offering significantly enhanced separation power compared to conventional GC. nasa.gov This technique separates compounds based on two independent properties, such as volatility and polarity, resulting in a structured two-dimensional chromatogram. nasa.gov Isomers and other closely related compounds that co-elute in a one-dimensional GC separation can often be resolved using GCxGC. gcms.cz

The coupling of GCxGC with a QTOFMS detector provides both high-resolution mass measurements and the ability to perform MS/MS experiments for structural confirmation. The TOF analyzer's high acquisition speed is well-suited for the narrow peaks generated in the second dimension of the GCxGC separation. nasa.govacs.org This combination allows for the confident identification of target compounds, like this compound, even at trace levels in a complex matrix, by providing both precise retention times in two dimensions and accurate mass data for the molecular ion and its fragments. nasa.gov The analysis of complex hydrocarbon mixtures is a primary application for this technique.

Table 3: Illustrative GCxGC-QTOFMS Parameters for Alkylbenzene Analysis

| Parameter | Setting |

| First Dimension Column | e.g., Non-polar (DB-5 type) |

| Second Dimension Column | e.g., Polar (Wax or -50 type) |

| Modulation Period | 2-8 s |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Rate | >100 spectra/s |

| Mass Range | e.g., 40-500 m/z |

| Mass Resolution | >10,000 FWHM |

Environmental Chemistry and Degradation Pathways of 2,6 Dimethylisopropylbenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For 2,6-dimethylisopropylbenzene, these mechanisms primarily include reactions driven by light and reactive oxygen species.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for aromatic hydrocarbons in the environment. In the atmosphere, the primary process for the degradation of diisopropylbenzene isomers is through reactions with photochemically produced hydroxyl radicals (•OH). While specific data for the 2,6-isomer is limited, information on meta- and para-diisopropylbenzene suggests that this is a relatively rapid process. The estimated atmospheric half-lives for m- and p-diisopropylbenzene are 8.3 hours and 13 hours, respectively, indicating that these compounds are not expected to persist for long periods in the atmosphere oecd.org. The reaction with hydroxyl radicals initiates a series of oxidation reactions that break down the aromatic structure.

In aquatic environments, photodegradation can also occur, although the presence of other substances like dissolved organic matter can influence the process by both absorbing light and generating reactive species nih.gov.

| Isomer of Diisopropylbenzene | Atmospheric Half-life (T1/2) | Primary Reactant |

|---|---|---|

| m-Diisopropylbenzene | 8.3 hours | Hydroxyl Radicals (•OH) |

| p-Diisopropylbenzene | 13 hours | Hydroxyl Radicals (•OH) |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, this can be a significant degradation pathway in aquatic environments. However, aromatic hydrocarbons like diisopropylbenzene are generally resistant to hydrolysis because they lack functional groups that are susceptible to this type of reaction. Studies on diisopropylbenzene isomers have shown that they are stable at various pH levels (4, 7, and 9) at 50°C for five days, indicating that hydrolysis is not an expected degradation pathway in the environment oecd.org. Therefore, this compound is not anticipated to undergo hydrolytic degradation under typical environmental conditions.

Oxidative degradation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a key abiotic degradation mechanism for this compound, particularly in the atmosphere oecd.org. Hydroxyl radicals are highly reactive and can initiate the breakdown of stable aromatic rings. The reaction typically begins with the addition of the hydroxyl radical to the benzene (B151609) ring or abstraction of a hydrogen atom from the isopropyl groups. This initial attack leads to the formation of radical intermediates that can subsequently react with molecular oxygen, leading to ring cleavage and the formation of a variety of smaller, more oxidized compounds. In aquatic systems, other ROS like singlet oxygen and superoxide (B77818) radicals can also contribute to oxidative degradation, often generated through photochemical reactions involving dissolved organic matter.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of aromatic hydrocarbons has been extensively studied. However, diisopropylbenzene isomers are reported to be not inherently biodegradable, suggesting they are relatively persistent in environments where microbial activity is the primary degradation force oecd.org. For aromatic compounds that do undergo microbial degradation, the process typically starts with an oxidative attack on the aromatic ring.

Under aerobic conditions, bacteria utilize oxygenase enzymes to introduce hydroxyl groups onto the benzene ring, forming catechol or substituted catechols. These intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle.

Under anaerobic conditions, the initial activation of the stable benzene ring is more challenging. Proposed mechanisms for benzene degradation include carboxylation to form benzoate, which is then further metabolized nih.gov. While specific metabolites for this compound have not been detailed in the available literature, it is plausible that any microbial degradation would proceed through similar initial oxidative steps.

The enzymatic machinery of microorganisms is key to the biotransformation of aromatic compounds. The initial and often rate-limiting step in the aerobic degradation of compounds like this compound is catalyzed by oxygenase enzymes.

Monooxygenases incorporate one atom of molecular oxygen into the substrate.

Dioxygenases incorporate both atoms of molecular oxygen.

Environmental Fate and Transport Modeling

In the absence of specific data, a general understanding can be inferred from similar compounds. Alkylbenzenes are generally volatile and have low to moderate water solubility. When released into the environment, a significant portion is expected to partition to the atmosphere. In water and soil, their movement and persistence are influenced by factors like soil organic carbon content and microbial activity. However, the specific substitution pattern of a methyl and an isopropyl group at the 2 and 6 positions on the benzene ring would uniquely influence these properties, making direct extrapolation from other isomers or related compounds scientifically unsound without supporting data.

Bioaccumulation and Partitioning Behavior in Environmental Compartments

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. A key metric for assessing bioaccumulation potential is the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. The octanol-water partition coefficient (Log Kow) is often used as a primary indicator of a chemical's potential to bioaccumulate in fatty tissues of organisms.

For many aromatic hydrocarbons, a higher Log Kow value generally corresponds to a greater potential for bioaccumulation. However, factors such as the molecular size, shape, and the organism's ability to metabolize the compound can significantly affect the actual BCF. Without experimental Log Kow or BCF data for this compound, a precise assessment of its bioaccumulation and partitioning behavior is not possible.

Table 1: Estimated Partitioning Behavior of this compound (Hypothetical)

| Environmental Compartment | Predicted Partitioning Tendency | Key Influencing Factors | Data Availability |

| Air | High | Volatility (Vapor Pressure) | Not Available |

| Water | Low to Moderate | Water Solubility, Log Kow | Not Available |

| Soil/Sediment | Moderate to High | Soil Organic Carbon Partition Coefficient (Koc), Log Kow | Not Available |

| Biota | Moderate to High | Bioconcentration Factor (BCF), Log Kow | Not Available |

| Note: This table is hypothetical and for illustrative purposes only, due to the lack of specific data for this compound. |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the properties of a chemical based on its molecular structure. These models are particularly useful for estimating the environmental fate and toxicity of chemicals for which experimental data are lacking. QSARs for environmental properties like Log Kow, BCF, and biodegradability are well-developed for many classes of chemicals, including alkylbenzenes.

However, the accuracy of a QSAR prediction is highly dependent on the model's training set and its applicability domain. Without specific QSAR studies that have been validated for dialkylbenzenes with the 2,6-substitution pattern, any prediction would carry a high degree of uncertainty. A reliable QSAR assessment would require a model specifically developed or validated for structurally similar compounds.

Table 2: Applicability of QSAR Models for this compound (General Assessment)

| Predicted Property | Common QSAR Models | Applicability to this compound | Confidence in Prediction |

| Log Kow | KOWWIN™, ALOGP | Potentially applicable, but requires validation for this specific substitution pattern. | Low to Moderate |

| Bioconcentration Factor (BCF) | BCFBAF™, ECOSAR | Potentially applicable, but highly dependent on Log Kow and metabolic factors. | Low |

| Biodegradation | BIOWIN™ | Potentially applicable, but steric hindrance from the 2,6-substitution may affect model accuracy. | Low |

| Note: This table provides a general assessment. Specific predictions would require running the compound's structure through validated models, which is beyond the scope of this data search. |

Polymer Science Applications and Precursor Role of 2,6 Dimethylisopropylbenzene Analogues

Integration into Polymer Architectures

The incorporation of alkylated aromatic structures, such as derivatives of 2,6-dimethylisopropylbenzene, into polymers can be achieved by designing them to act as monomers, cross-linking agents, or by chemically modifying existing polymer backbones.

Role as a Monomer or Cross-linking Agent

For an analogue of this compound to act as a monomer, it must possess polymerizable functional groups. A prime example is the conversion of isopropyl groups to isopropenyl groups, creating a divinyl monomer like diisopropenylbenzene. Such divinyl aromatic compounds are crucial as cross-linking agents.

Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds between linear polymer chains, creating a three-dimensional network. wikipedia.org This network structure significantly enhances the polymer's properties. alfachemic.comspecialchem.com For instance, copolymerizing styrene (B11656) with a small amount of a divinylbenzene (B73037) analogue introduces cross-links that connect the polystyrene chains. study.com This process transforms the thermoplastic polystyrene into a more rigid and insoluble thermoset material. wikipedia.orgstudy.com The resulting cross-linked polymer exhibits increased strength, thermal stability, and solvent resistance. alfachemic.com

The effectiveness and properties of the final cross-linked polymer depend on the concentration and type of the cross-linking agent used. iaea.org

Table 1: Effect of Cross-linking on Polymer Properties

| Property | Uncross-linked Polymer (e.g., Polystyrene) | Cross-linked Polymer (e.g., Styrene-Divinylbenzene Copolymer) |

|---|---|---|

| Solubility | Soluble in appropriate organic solvents | Insoluble, swells in solvents future4200.com |

| Mechanical Strength | Lower, more flexible | Higher, more rigid wikipedia.orgstudy.com |

| Thermal Stability | Lower melting/softening point | Does not melt, degrades at high temperatures |

| Chemical Resistance | Susceptible to chemical attack | Generally enhanced specialchem.com |

Functionalization for Polymer Property Modulation

Functionalization is a key strategy for tailoring polymer properties. This can be done either by using monomers that already contain desired functional groups or by post-polymerization modification, where functional groups are introduced onto an existing polymer backbone. nih.govrsc.org

A relevant analogue in this context is poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic synthesized from the oxidative polymerization of 2,6-dimethylphenol. uc.edumdpi.com The PPO backbone, with its aromatic rings and methyl groups, offers multiple sites for functionalization.

Post-polymerization modification of PPO and similar aromatic polymers can introduce a wide array of functionalities:

Sulfonation: Introducing sulfonic acid groups (-SO₃H) onto the aromatic rings of PPO enhances its polarity and can transform it into an ion-exchange membrane. mdpi.com

Bromination and Subsequent Reactions: The methyl groups on the PPO backbone can be brominated, creating reactive sites for further modification. These brominated sites can then be used to graft other molecules, such as fluorene-based side chains, to create high-performance anion exchange membranes for fuel cell applications. acs.orgpsu.edu

Carboxylation and Acylation: Introducing carboxyl or acyl groups can alter solubility, adhesion, and provide reactive handles for further chemical transformations. acs.org

Metal-Catalyzed Functionalization: Advanced catalytic methods, such as gold-catalyzed hydroarylation, allow for the direct functionalization of the C-H bonds on the aromatic rings of polymers like polystyrene and polysulfone under mild conditions. nih.govacs.org

This targeted functionalization allows for the fine-tuning of a polymer's physical and chemical properties, as demonstrated in the table below for a PPO analogue.

Table 2: Impact of Functionalization on Poly(phenylene oxide) Properties

| Functional Group | Polymer Backbone | Resulting Property Change | Reference |

|---|---|---|---|

| Sulfonic Acid | Poly(phenylene oxide) | Increased polarity, ion conductivity | mdpi.com |

| Quaternary Ammonium | Poly(phenylene oxide) | Anion exchange capability, increased conductivity | rsc.org |

| DOPO | Poly(phenylene oxide) | Higher glass transition temperature, enhanced thermal stability | mdpi.com |

| Fluorene Side Chains | Poly(phenylene oxide) | High hydroxide (B78521) ion conductivity, chemical stability | acs.orgpsu.edu |

Polymerization Mechanisms and Kinetics Relevant to Alkylated Aromatics

The conversion of monomers derived from alkylated aromatics into polymers can proceed through several mechanisms, primarily categorized as chain-growth and step-growth polymerization.

Chain-Growth Polymerization (e.g., Cationic Polymerization)

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center (radical, cation, or anion). For aromatic monomers with electron-donating alkyl groups, such as styrene or its derivatives, cationic polymerization is a particularly relevant mechanism.

The process consists of three main stages:

Initiation: An initiator (typically a Lewis acid with a proton source) generates a carbocation from the monomer.

Propagation: The carbocationic end of the growing chain repeatedly adds across the double bond of new monomer molecules.

Termination/Chain Transfer: The reaction is terminated when the active center is destroyed or transferred to another molecule.

The rate of polymerization and the molecular weight of the resulting polymer are highly dependent on factors like monomer concentration, initiator type, and temperature. researchgate.netyoutube.com The presence of bulky alkyl groups on the aromatic ring, such as in this compound analogues, can sterically hinder the approach of the monomer to the growing chain end, potentially affecting the propagation rate constant. solubilityofthings.comyoutube.com

Step-Growth Polymerization

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.orglibretexts.org Unlike chain-growth, the monomer is consumed rapidly, but high molecular weight is only achieved at very high conversion rates. fiveable.me

For analogues of this compound to undergo step-growth polymerization, they must be bifunctional. For example, a derivative with two carboxylic acid groups and another with two alcohol groups could react via polyesterification to form a polyester (B1180765). The kinetics of such reactions, particularly self-catalyzed polyesterification, are often described by third-order rate equations. uomustansiriyah.edu.iq

Key characteristics of step-growth polymerization include:

Any two species (monomers, dimers, oligomers) can react with each other. fiveable.me

The average molecular weight increases slowly and requires high reaction conversion (>99%) to achieve large polymer chains. wikipedia.org

The reaction often involves the elimination of a small molecule, like water, in what is known as a polycondensation reaction. wikipedia.org

Copolymerization Strategies

Copolymerization is the process of polymerizing two or more different types of monomers. This strategy is widely used to create polymers with properties that are intermediate to, or synergistic of, the parent homopolymers.

An important application involving alkylated aromatic analogues is the copolymerization of a monofunctional monomer (like styrene) with a difunctional one (like p-divinylbenzene). future4200.com The divinylbenzene acts as a cross-linking agent, creating a network structure. oiv.int

Molecular Dynamics Simulations of Polymer Blends Containing Related Aromatic Units (e.g., Poly(2,6-dimethyl-1,4-phenylene ether))

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and phase behavior of polymer systems at an atomic level. These simulations provide insights that are often difficult to obtain through experimental methods alone. In the context of aromatic polymers related to this compound, MD simulations have been extensively used to study blends containing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). PPE is a high-performance engineering thermoplastic noted for its excellent mechanical, chemical, and electrical properties, but its high glass transition temperature and melt viscosity make it difficult to process in its pure form. rsc.org Consequently, it is frequently blended with other polymers to improve its processability and tailor its properties for specific applications.

Detailed atomistic molecular dynamics simulations have been performed to understand the behavior of binary blends of PPE with other polymers, such as polystyrene (PS) and poly(methyl methacrylate) (PMMA). rsc.orgrsc.org These studies compare miscible systems, like PPE-PS, with immiscible ones, like PPE-PMMA, to elucidate how PPE interacts with different polymeric partners. rsc.orgrsc.org

Key findings from these simulations include:

Structure and Phase Behavior : The structure and phase behavior of the polymer melts are analyzed using tools like radial distribution functions (RDFs). rsc.orgrsc.org In the miscible PPE-PS blend, both polymer chains were found to be well-dispersed throughout the simulation. rsc.orgrsc.org Conversely, in the immiscible PPE-PMMA system, there was a clear tendency for the PMMA chains to aggregate. rsc.org

Chain Conformation : The radius of gyration (Rg) is used to describe the static properties and dimensions of the polymer chains. The distribution of Rg for PPE changes when it is blended with PS and PMMA. For instance, in blends with PMMA, the Rg distribution for PPE became wider as the chain length increased, suggesting that some PPE chains were more stretched out. rsc.org

Mobility : The mobility of the polymer chains and their constituent monomers is assessed by calculating the mean squared displacement (MSD). rsc.orgrsc.org These calculations help in understanding the dynamic properties of the blends.

Coarse-Grained Models : To overcome the time and length scale limitations of fully atomistic simulations, coarse-grained (CG) models have been developed. scispace.com In these models, groups of atoms are clustered into "beads," which reduces the computational cost and allows for the simulation of higher-molecular-weight polymer melts over longer timescales. scispace.com These CG models have been successfully applied to study high-molecular-weight blends of PPE and PS. scispace.com

MD simulations have also been employed to study anion exchange membranes (AEMs) based on quaternized PPO. acs.orgnih.gov These simulations investigate hydroxide ion (OH⁻) transport, which is crucial for the performance of AEM fuel cells. acs.org By analyzing factors like OH⁻ diffusivity and the structure of water channels within the membrane at different hydration levels, researchers can understand how modifications to the PPO backbone affect ion conductivity. acs.orgnih.gov For example, simulations of PPO functionalized with different azole-based cationic groups revealed that the distance between adjacent groups significantly impacts the efficiency of hydroxide transport. nih.gov

The data below, derived from simulation studies, illustrates some of the quantitative insights gained from molecular dynamics.

| Blend System | Density at 480 K (g/cm³) | Miscibility | Key Structural Observation |

| PPE-PS | 0.98 | Miscible | PS and PPE were well dispersed. rsc.orgrsc.org |

| PPE-PMMA | 1.06 | Immiscible | Tendency for aggregation of PMMA chains. rsc.orgrsc.org |

| PPO-Based Anion Exchange Membrane | Hydration Level (λ) | OH⁻ Diffusivity (x 10⁻¹⁰ m²/s) | Average Distance Between Adjacent Groups (Å) |

| py-PPO | 12 | 3.10 | 7.5 |

| tri-PPO | 12 | 1.92 | 7.8 |

| pen-PPO | 12 | 1.91 | 8.1 |

Data sourced from molecular dynamics simulation studies. rsc.orgnih.gov

Advanced Materials Derived from Alkylated Aromatic Precursors

Alkylated aromatic compounds, a class that includes structures analogous to this compound, are crucial precursors for a wide range of advanced materials. researchgate.netnih.gov Their utility stems from the ability to introduce specific functionalities and properties into larger molecules and polymers through chemical synthesis. The alkyl groups on the aromatic ring influence properties such as solubility, reactivity, and the final architecture of the derived materials.

The industrial importance of these precursors is vast:

Polymers and Resins : Shorter alkylbenzenes are fundamental chemical intermediates. nih.gov For example, p-xylene (B151628) is the precursor for terephthalic acid, a monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET), while ethylbenzene (B125841) is converted to styrene, the monomer for polystyrene (PS). nih.gov M-xylene (B151644) is used to create alkyd resins. nih.gov The alkylation of aromatic compounds is a cornerstone of the synthesis of these high-volume polymers.

Surfactants and Detergents : Longer-chain linear alkylbenzenes (LABs) are precursors in the manufacturing of surfactants that are essential components of lubricating oils, detergents, and industrial cleaners. nih.gov These LABs are sulfonated to produce linear alkylbenzene sulfonates (LABS), which are widely used in household cleaning products. nih.gov

High-Performance Engineering Plastics : The synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether) (PPE) begins with the oxidative polymerization of 2,6-dimethylphenol, an alkylated aromatic precursor. researchgate.netmdpi.com By modifying these precursors or the resulting polymer, advanced materials with tailored properties can be created. For instance, introducing phosphorus-containing groups, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), into the PPE backbone can enhance flame retardancy and thermal stability without compromising other desirable properties. mdpi.com

Porous Materials : Alkylated aromatic precursors are used in the synthesis of advanced porous materials like covalent triazine frameworks (CTFs). researchgate.net These materials are constructed from aromatic units linked by 1,3,5-triazine (B166579) rings and possess high stability, porosity, and semiconductive properties, making them suitable for gas separation and catalysis. researchgate.net The synthesis can involve Friedel-Crafts reactions with aromatic structural units. researchgate.net Similarly, mesoporous materials, such as mesoporous phenol-formaldehyde resins, are synthesized through the alkylation of phenols with olefins, leading to materials used as catalysts and in the production of specialty chemicals. publisher.agency

The development of these advanced materials relies on precise control over the alkylation process, often using solid acid catalysts like zeolites to achieve high selectivity for the desired isomers. researchgate.netpublisher.agency Research continues to focus on creating more efficient and environmentally friendly catalytic processes for the production of these vital chemical building blocks. google.com

Q & A

Q. Q1. What experimental precautions are critical when handling 2,6-dimethylisopropylbenzene in laboratory settings?

Methodological Answer:

- Ventilation and PPE: Always work in a well-ventilated fume hood to minimize inhalation risks. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Static Control: Avoid static discharge by grounding equipment, as the compound may be flammable under specific conditions .

- Waste Disposal: Collect waste in sealed containers labeled for halogenated organics. Collaborate with certified waste management services for proper disposal to avoid environmental contamination .

Q. Q2. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a non-polar column (e.g., C18) to separate and quantify impurities. Compare retention times with commercial standards if available.

- Spectroscopic Analysis: Confirm structural integrity via -NMR (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) and FT-IR (C-H stretching at ~2960 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 162 (CH) .

Advanced Research Questions

Q. Q3. How can contradictions in reported thermodynamic stability data for this compound be resolved?

Methodological Answer:

- Controlled Calorimetry: Perform differential scanning calorimetry (DSC) under inert atmospheres to measure enthalpy of formation. Compare results across multiple trials to isolate experimental variability .

- Computational Validation: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies and compare with empirical data. Discrepancies may arise from solvent effects or incomplete reaction equilibria in prior studies .

Q. Q4. What strategies optimize the regioselectivity of this compound in catalytic alkylation reactions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids like AlCl or zeolites to modulate steric effects. For example, bulky catalysts may favor para-substitution due to reduced steric hindrance at the ortho positions.

- Kinetic Profiling: Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify intermediates. Adjust temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene vs. DMF) to shift selectivity .

Q. Q5. How do steric and electronic effects influence the reactivity of this compound in photochemical studies?

Methodological Answer:

- Steric Mapping: Use X-ray crystallography (if crystalline) or molecular dynamics simulations to quantify spatial constraints from the isopropyl and methyl groups. High steric bulk may suppress π-π stacking in excited states.

- UV-Vis Spectroscopy: Compare absorption maxima (λ) in polar vs. non-polar solvents. Electron-donating methyl groups may redshift absorption bands due to enhanced conjugation .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported NMR shifts for this compound derivatives?

Methodological Answer:

- Standardized Conditions: Replicate experiments using deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) to eliminate solvent and referencing variability.

- Collaborative Validation: Share raw spectral data via platforms like PubChem or CCDC to enable cross-lab verification. Contradictions may arise from impurities or incorrect integration methods .

Safety and Compliance

Q. Q7. What are the key ecotoxicological data gaps for this compound, and how can they be addressed?

Methodological Answer:

- Acute Toxicity Assays: Conduct OECD-compliant Daphnia magna or algal growth inhibition tests to establish LC values. Prioritize testing in aqueous matrices due to potential hydrophobicity.

- Degradation Studies: Use GC-MS to track biodegradation pathways in soil/water microcosms. Compare half-lives under aerobic vs. anaerobic conditions .

Synthesis and Scalability

Q. Q8. What scalable methods exist for synthesizing gram-scale this compound with high yield?

Methodological Answer:

- Friedel-Crafts Alkylation: React isopropyl chloride with 1,3-dimethylbenzene using AlCl as a catalyst. Optimize stoichiometry (1:1.2 molar ratio) and reflux in dichloromethane (40°C, 6 hours) for yields >85%.

- Purification: Distill under reduced pressure (bp ~200°C at 760 mmHg) and recrystallize from ethanol to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.